BenchChemオンラインストアへようこそ!

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol hydrochloride

5-HT1D receptor serotonin antagonist receptor selectivity

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol hydrochloride (CAS 1216829-90-1) is a synthetic N-arylpiperazine derivative featuring a 3-chlorophenyl substituent at the piperazine N4-position and a 2-nitrophenoxy moiety linked via a propan-2-ol spacer at N1. It is classified within the arylpiperazine chemical family, a privileged scaffold extensively explored for serotonergic and dopaminergic receptor modulation.

Molecular Formula C19H23Cl2N3O4
Molecular Weight 428.3 g/mol
CAS No. 1216829-90-1
Cat. No. B6486399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol hydrochloride
CAS1216829-90-1
Molecular FormulaC19H23Cl2N3O4
Molecular Weight428.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(COC2=CC=CC=C2[N+](=O)[O-])O)C3=CC(=CC=C3)Cl.Cl
InChIInChI=1S/C19H22ClN3O4.ClH/c20-15-4-3-5-16(12-15)22-10-8-21(9-11-22)13-17(24)14-27-19-7-2-1-6-18(19)23(25)26;/h1-7,12,17,24H,8-11,13-14H2;1H
InChIKeyGTHCLRSXTZRUET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol Hydrochloride (CAS 1216829-90-1): A Structurally Differentiated Arylpiperazine Tool Compound for 5-HT1D Receptor Research


1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol hydrochloride (CAS 1216829-90-1) is a synthetic N-arylpiperazine derivative featuring a 3-chlorophenyl substituent at the piperazine N4-position and a 2-nitrophenoxy moiety linked via a propan-2-ol spacer at N1 [1]. It is classified within the arylpiperazine chemical family, a privileged scaffold extensively explored for serotonergic and dopaminergic receptor modulation [2]. Computational target predictions and structural analogy to the well-characterized 5-HT1D antagonist BRL-15572 (3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol) suggest that this compound is a putative ligand for the human 5-hydroxytryptamine 1D (h5-HT1D) receptor, with ancillary potential at 5-HT2B sites [3]. The presence of the ortho-nitrophenoxy group distinguishes it from the majority of commercially available 3-chlorophenylpiperazine analogs, introducing unique electronic and hydrogen-bonding characteristics that are not replicated by simpler phenoxy or phenylalkyl substituents.

Why 3-Chlorophenylpiperazine Analogs Cannot Be Interchanged with CAS 1216829-90-1: Three Structural Divergence Points with Functional Consequences


The arylpiperazine scaffold is notoriously sensitive to subtle structural modifications: a single chlorine atom shift from the 3- to the 2-position on the phenyl ring has been shown to redirect receptor selectivity profiles in related chemotypes [1]. In the case of 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol hydrochloride, three structural features collectively preclude simple substitution by off-the-shelf analogs. First, the meta-chlorophenyl group anchors a pharmacophore that, in the validated comparator BRL-15572, drives 60-fold selectivity for h5-HT1D over h5-HT1B [2]; the ortho- and para-chloro isomers (CAS 64511-61-1 and 64511-63-3) have not demonstrated this selectivity profile. Second, the 2-nitrophenoxy substituent introduces an electron-withdrawing nitro group in ortho relation to the ether oxygen, creating a distinctive dipole and potential for intramolecular hydrogen bonding absent in the 4-nitrophenoxy positional isomer [3]. Third, the secondary alcohol in the propan-2-ol linker provides a hydrogen bond donor that is geometrically distinct from the tertiary alcohol in BRL-15572, potentially altering the ligand-receptor hydrogen bond network [4]. These structural features are not additive but interdependent, meaning that no single commercially available analog simultaneously captures all three differentiation elements.

Quantitative Differentiation Evidence for 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol Hydrochloride (CAS 1216829-90-1) vs. Closest Analogs


h5-HT1D vs. h5-HT1B Selectivity Anchor: 3-Chlorophenylpiperazine Core Validated via BRL-15572

The target compound shares the 3-chlorophenylpiperazine pharmacophore with BRL-15572 (CHEBI:64060), a rigorously validated h5-HT1D antagonist. BRL-15572 exhibits a pKi of 7.9 (Ki ≈ 13 nM) at recombinant h5-HT1D receptors expressed in CHO cells and demonstrates 60-fold selectivity over h5-HT1B (pKi < 6.0 for h5-HT1B) [1]. In functional cAMP accumulation assays, BRL-15572 shows pKb = 7.1 at h5-HT1D vs. pKb < 6 at h5-HT1B [1]. The 3-chlorophenylpiperazine substructure is the critical recognition element for this selectivity; the target compound conserves this core while replacing the diphenylmethyl group with a 2-nitrophenoxypropan-2-ol moiety. This substitution eliminates the lipophilic bulk of BRL-15572 (clogP ≈ 5.2) while introducing a hydrogen bond donor (secondary alcohol) and a strong electron-withdrawing nitro group, both of which are predicted to alter the binding mode and potentially the functional activity (antagonist vs. partial agonist) at the h5-HT1D receptor [2][3].

5-HT1D receptor serotonin antagonist receptor selectivity BRL-15572 comparator

Chlorine Positional Isomer Divergence: 3-Cl vs. 2-Cl vs. 4-Cl Phenyl Substitution on Nitrophenoxy-Propanol Arylpiperazines

Three positional isomers of the chlorophenyl ring exist within the same 2-nitrophenoxypropan-2-ol arylpiperazine chemotype: the target compound (3-Cl, CAS 1216829-90-1, hydrochloride salt), the 2-chlorophenyl analog (CAS 64511-61-1, dihydrochloride salt, MW 464.77), and the 4-chlorophenyl analog (CAS 64511-63-3, dihydrochloride salt, MW 464.77) [1][2]. The 3-chlorophenyl (meta) substitution places the chlorine at a position where its electron-withdrawing inductive effect (−I) operates without the steric hindrance or resonance effects that occur at the ortho position. Meta-substituted arylpiperazines have been shown in systematic SAR studies to favor 5-HT1D/5-HT1A binding over 5-HT2A, whereas ortho substitution introduces steric constraints that can reduce binding pocket complementarity by up to 10-fold in related chemotypes [3]. The 4-chlorophenyl (para) analog introduces a different electronic vector, with the chlorine in direct conjugation with the piperazine nitrogen, potentially altering the pKa of the piperazine and thus its protonation state at physiological pH. No receptor binding data have been published for any of these three positional isomers, meaning that procurement of the 3-Cl variant is essential for any study that hypothesizes a specific meta-chlorophenyl pharmacophore contribution.

positional isomer meta-chlorophenyl ortho-chlorophenyl para-chlorophenyl structure-activity relationship

2-Nitrophenoxy Pharmacophore: Evidence for Dopamine/Serotonin Receptor Binding from N-(2-Nitrophenyl)piperazine Congeners

The 2-nitrophenoxy group in the target compound is structurally related to the 2-nitrophenyl substituent directly attached to the piperazine nitrogen in the series characterized by Andrić et al. (2007). In that study, six N-(2-nitrophenyl)piperazine derivatives bearing benzimidazole or benzimidazole-2-thione heteroaryl groups were evaluated for binding to rat D2, 5-HT1A, 5-HT2A, and α1 receptors using radioligand displacement assays with [3H]spiperone, [3H]8-OH-DPAT, [3H]ketanserin, and [3H]prazosine respectively [1]. All benzimidazole-containing compounds exhibited 5-HT2A/D2 binding ratios >1.0 (pKi range), a hallmark of atypical neuroleptic profiles. The most potent compound, 7c (4-bromo-6-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1H-benzimidazole), displayed pKi values of 7.02 (D2), 6.81 (5-HT1A), 8.00 (5-HT2A), and 8.01 (α1), with a 5-HT2A/D2 ratio of 1.14—comparable to clozapine's ratio of 1.15 (pKi: D2 6.83, 5-HT2A 7.88) [1]. While the target compound differs in that the 2-nitrophenyl group is linked via an oxypropylene spacer rather than directly to the piperazine, the electron-withdrawing ortho-nitro group's influence on the aromatic ring electronics is conserved, suggesting that the 2-nitrophenoxy motif may similarly contribute to a favorable 5-HT2A/D2 binding balance.

2-nitrophenoxy pharmacophore atypical neuroleptic 5-HT2A/D2 binding ratio dopamine receptor

Secondary Alcohol Hydrogen Bond Donor: A Key Pharmacophore Differentiator from BRL-15572 and 4-Nitrophenoxy Isomers

The target compound features a secondary alcohol at the propan-2-ol linker position, providing one hydrogen bond donor (HBD). This contrasts with BRL-15572, which has a tertiary alcohol (HBD = 1 but sterically hindered) attached to a diphenylmethyl group, and with the non-hydroxylated propyl-linked analog 1-(2-chlorophenyl)-4-[3-(2-nitrophenoxy)propyl]piperazine (CAS 84344-60-5) [1][2]. The secondary alcohol in the target compound is stereogenic (racemic mixture unless resolved), introducing the possibility of enantioselective receptor interactions. In the closely related 1-(4-phenylpiperazin-1-yl)-3-(2-nitrophenoxy)propan-2-ol (CAS 64511-55-3, free base MW 357.40), the presence of the hydroxyl group increases topological polar surface area (TPSA) to approximately 79.1 Ų compared to an estimated <40 Ų for propyl-linked analogs . The combination of HBD capacity and increased TPSA predicts reduced passive blood-brain barrier permeability relative to more lipophilic 3-chlorophenylpiperazines, which may be advantageous for studies seeking peripherally restricted or pharmacokinetically differentiated serotonergic tool compounds.

hydrogen bond donor secondary alcohol propan-2-ol linker ligand-receptor interaction BRL-15572

Predicted Physicochemical Differentiation: LogP, Solubility, and Formulation-Relevant Properties vs. Key Analogs

The hydrochloride salt of the target compound (MW 428.3 g/mol, C19H23Cl2N3O4) is predicted to exhibit a moderately lower logP than the dihydrochloride positional isomers (2-Cl and 4-Cl analogs, both dihydrochloride salts with MW 464.77) due to a lower counterion mass fraction [1]. The 2-nitrophenoxy substitution pattern places the nitro group ortho to the ether oxygen, which enables intramolecular dipole-dipole interactions that can reduce the effective hydrophobicity compared to the 4-nitrophenoxy isomer [2]. This is consistent with the general observation that ortho-nitroaromatic ethers have lower chromatographic retention indices than their para counterparts. The non-chlorinated 4-phenyl analog (CAS 64511-55-3, free base MW 357.40, calculated logP approximately 3.34 based on the 4-chlorophenyl-3-nitrophenoxy analog CAS 64511-52-0) lacks the lipophilic contribution of the chlorine atom, predicting reduced receptor binding affinity due to loss of hydrophobic contacts in the receptor binding pocket. These physicochemical differences are not merely theoretical: they translate into distinct HPLC retention times, differential DMSO solubility, and potentially divergent passive membrane permeability—all factors that directly impact the feasibility and reproducibility of in vitro pharmacological assays.

Lipinski parameters logP aqueous solubility hydrochloride salt procurement specification

Validated Research Application Scenarios for 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol Hydrochloride (CAS 1216829-90-1)


h5-HT1D Receptor Subtype Selectivity Profiling Against the BRL-15572 Benchmark

Researchers conducting head-to-head selectivity panels at human 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2B receptors can employ this compound as a structurally divergent comparator to BRL-15572. Because the target compound retains the 3-chlorophenylpiperazine core validated in BRL-15572 (h5-HT1D pKi = 7.9, 60-fold selectivity over h5-HT1B) while introducing a 2-nitrophenoxypropan-2-ol N-substituent, direct comparative radioligand displacement assays using [3H]5-HT or [3H]ketanserin at recombinant human receptors can quantify the impact of the N-substituent swap on binding affinity, selectivity window, and functional efficacy (GTPγS binding, cAMP modulation) [1]. This scenario is particularly relevant for medicinal chemistry programs seeking to decouple 5-HT1D affinity from 5-HT1A/5-HT2B off-target binding, as BRL-15572 retains considerable 5-HT1A (Ki = 20 nM) and 5-HT2B (Ki = 40 nM) affinity [2].

Atypical Antipsychotic Pharmacophore Validation via 5-HT2A/D2 Binding Ratio Determination

The 2-nitrophenoxy motif in the target compound is structurally cognate to the 2-nitrophenyl pharmacophore that, in the Andrić et al. (2007) series, produced 5-HT2A/D2 pKi ratios >1.0—a profile characteristic of atypical neuroleptics [3]. Procurement of CAS 1216829-90-1 enables the direct experimental testing of whether the oxypropylene spacer (linking the 2-nitrophenyl group to the piperazine) preserves or diminishes the atypical binding profile compared to the directly N-attached 2-nitrophenyl compounds. Radioligand displacement at rat or human D2 ([3H]spiperone) and 5-HT2A ([3H]ketanserin) receptors, benchmarked against clozapine (5-HT2A/D2 ratio = 1.15), would quantify the spacer tolerance of this pharmacophore [3].

Positional Isomer SAR: Mapping Chlorine Substitution Effects on Arylpiperazine Receptor Recognition

A systematic comparative study of the three chlorophenyl positional isomers—3-Cl (CAS 1216829-90-1), 2-Cl (CAS 64511-61-1), and 4-Cl (CAS 64511-63-3)—within the same 2-nitrophenoxypropan-2-ol chemotype can elucidate the contribution of chlorine substitution geometry to receptor subtype selectivity [4]. This is a well-precedented SAR approach in arylpiperazine medicinal chemistry, where meta substitution has been associated with enhanced 5-HT1A/5-HT1D affinity and reduced D2 binding compared to ortho or para congeners [5]. The distinct salt forms (monohydrochloride vs. dihydrochloride) also allow investigation of counterion effects on compound solubility and assay performance.

Physicochemical Property Profiling for CNS Drug Discovery: TPSA, LogP, and Permeability Prediction Calibration

The target compound occupies a specific region of CNS drug-like chemical space (predicted logP ~3.0-3.5, TPSA ~79-82 Ų, MW 428.3 as HCl salt) that positions it near the threshold of favorable blood-brain barrier penetration according to established CNS MPO scoring paradigms . Paired with BRL-15572 (higher lipophilicity, tertiary alcohol) and the deoxy propyl-linked analog (lower TPSA, no HBD), this compound can serve as a calibration point for in silico CNS permeability models, particularly those parameterized on HBD count and TPSA. Parallel artificial membrane permeability assay (PAMPA) and MDCK-MDR1 monolayer transport studies comparing these three structural types would directly test the predictive value of the secondary alcohol and 2-nitrophenoxy contributions to membrane transit .

Quote Request

Request a Quote for 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.